molecular formula C23H19ClN2O B11333853 4-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

4-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

Cat. No.: B11333853
M. Wt: 374.9 g/mol
InChI Key: KEMUPQLUNRDIPB-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(1H-indol-3-yl)-2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to improve yield and purity. This may involve the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography. The industrial preparation of similar compounds often involves multi-step synthesis processes that are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is unique due to its specific substitution pattern and the presence of both indole and benzamide moieties. This combination of structural features contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C23H19ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

4-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

InChI

InChI=1S/C23H19ClN2O/c24-18-12-10-17(11-13-18)23(27)26-14-20(16-6-2-1-3-7-16)21-15-25-22-9-5-4-8-19(21)22/h1-13,15,20,25H,14H2,(H,26,27)

InChI Key

KEMUPQLUNRDIPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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